bis(7)-Tacrine
CAS No.: 224445-12-9
Cat. No.: VC0004987
Molecular Formula: C33H42Cl2N4
Molecular Weight: 565.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 224445-12-9 |
---|---|
Molecular Formula | C33H42Cl2N4 |
Molecular Weight | 565.6 g/mol |
IUPAC Name | N,N'-bis(1,2,3,4-tetrahydroacridin-9-yl)heptane-1,7-diamine;dihydrochloride |
Standard InChI | InChI=1S/C33H40N4.2ClH/c1(2-12-22-34-32-24-14-4-8-18-28(24)36-29-19-9-5-15-25(29)32)3-13-23-35-33-26-16-6-10-20-30(26)37-31-21-11-7-17-27(31)33;;/h4,6,8,10,14,16,18,20H,1-3,5,7,9,11-13,15,17,19,21-23H2,(H,34,36)(H,35,37);2*1H |
Standard InChI Key | RHKXINFBJWDTSK-UHFFFAOYSA-N |
SMILES | C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCCNC4=C5CCCCC5=NC6=CC=CC=C64.Cl.Cl |
Canonical SMILES | C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCCNC4=C5CCCCC5=NC6=CC=CC=C64.Cl.Cl |
Appearance | Assay:≥98%A crystalline solid |
Introduction
Chemical Structure and Synthesis
Bis(7)-tacrine (systematic name: N,N'-bis(1,2,3,4-tetrahydroacridin-9-yl)heptane-1,7-diamine dihydrochloride) is a dimeric molecule formed by connecting two tacrine monomers via a seven-carbon alkyl chain. Its molecular formula is C₃₃H₄₂Cl₂N₄, with a molecular weight of 565.619 g/mol . The heptylene linker optimizes spatial alignment for dual-site binding to AChE, enhancing inhibitory potency while reducing off-target effects observed in tacrine.
Table 1: Key Physicochemical Properties of Bis(7)-Tacrine
Synthetic routes to bis(7)-tacrine typically involve Friedländer cyclocondensation reactions. For example, reacting 3-methylcyclohexanone with o-aminobenzoic acid derivatives in the presence of phosphoryl chloride (POCl₃) yields 9-chloroacridine intermediates, which are subsequently coupled via a seven-carbon diamine linker . This method achieves regioselectivity and yields of 60–80%, enabling scalable production for preclinical studies.
Pharmacological Mechanisms
Acetylcholinesterase Inhibition
Bis(7)-tacrine inhibits AChE with ~30-fold greater potency than tacrine (IC₅₀: 6.0 nM vs. 200 nM) . Dimerization enables simultaneous interaction with the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE, a dual-binding mechanism that prolongs acetylcholine (ACh) availability in synaptic clefts. In Torpedo marmorata electric organ preparations, bis(7)-tacrine at 100 nM increased miniature endplate potential (MEPP) amplitude, area, and duration by preventing ACh hydrolysis, thereby enhancing cholinergic transmission .
GABAₐ Receptor Antagonism
Bis(7)-tacrine competitively antagonizes GABAₐ receptors (Ki: 6.0 µM), a property absent in tacrine . Whole-cell patch-clamp studies in rat hippocampal neurons demonstrated that bis(7)-tacrine reduces GABA-activated currents (IC₅₀: 5.6 µM) by binding to the GABA recognition site, as evidenced by rightward shifts in GABA concentration-response curves . This antagonism may counteract GABAergic overinhibition in AD, potentially improving cognitive function.
NMDA Receptor Modulation
At submicromolar concentrations (IC₅₀: 0.76 µM), bis(7)-tacrine blocks NMDA receptors by competing with MK-801 for the PCP-binding site . In cerebellar granule neurons, it prevents glutamate-induced apoptosis by buffering intracellular Ca²⁺ surges and inhibiting downstream ERK1/2 and p38 MAPK signaling pathways . This neuroprotective effect is independent of AChE inhibition, as donepezil and other AChE inhibitors fail to replicate it.
Potassium Channel Interactions
Bis(7)-tacrine modulates voltage-gated potassium channels (e.g., Kv4.2), delaying channel activation and prolonging action potentials in dorsal root ganglion neurons . This activity may contribute to its antinociceptive effects, though further studies are needed to elucidate clinical relevance.
Neuroprotective Effects
Glutamate Excitotoxicity Mitigation
In primary cultured cerebellar granule neurons (CGNs), bis(7)-tacrine (0.01–1 µM) reduced glutamate-induced apoptosis by 40–80%, as measured by TUNEL staining and DNA fragmentation assays . Co-application with PD98059 (MEK inhibitor) and SB203580 (p38 inhibitor) abolished this protection, confirming NMDA receptor-mediated MAPK pathway involvement.
Synaptic Plasticity Enhancement
Bis(7)-tacrine enhances spontaneous quantal ACh release at neuromuscular junctions. In Torpedo electric organ slices, it increased MEPP rise time and rate of rise, suggesting modulation of vesicular exocytosis kinetics . This effect, observed at 100 nM (vs. 10 µM for tacrine), may synergize with AChE inhibition to improve synaptic efficacy.
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